6-Bromo-4-methoxy-1H-indole
Overview
Description
6-Bromo-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
6-Bromo-4-methoxy-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like this compound can interact with and influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby affecting cellular communication and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. It can also impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound may bind to specific receptors or enzymes, leading to inhibition of their activity. This inhibition can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that the stability of this compound can influence its long-term effects on cellular function . For example, degradation of the compound over time may lead to reduced efficacy or altered biological activity. Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that there may be threshold effects, where low doses of the compound exhibit minimal biological activity, while higher doses result in significant effects . Additionally, high doses of this compound may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence the compound’s bioavailability, efficacy, and overall biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological properties. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound may interact with transporters or binding proteins that facilitate its uptake and distribution within the body. Additionally, the localization and accumulation of this compound in specific tissues or cellular compartments can influence its efficacy and potential side effects. For instance, preferential accumulation in target tissues may enhance therapeutic effects, while accumulation in non-target tissues may lead to adverse effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, localization to the nucleus may enable this compound to directly influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-1H-indole can be achieved through several methods. One common approach involves the bromination of 4-methoxyindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include substituted indoles with various functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dehalogenated indoles.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
6-Bromo-4-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methoxyindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole:
5-Bromo-4-methoxy-1H-indole: Similar structure but with the bromine atom at a different position, leading to variations in reactivity and biological activity.
Uniqueness: 6-Bromo-4-methoxy-1H-indole is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDDPXFOMVGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646119 | |
Record name | 6-Bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393553-57-6 | |
Record name | 6-Bromo-4-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393553-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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